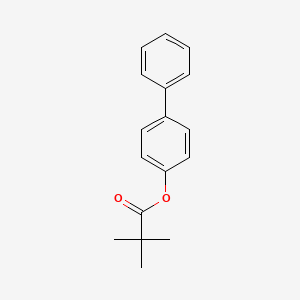
(4-Phenylphenyl) 2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenylphenyl) 2,2-dimethylpropanoate is an organic compound that belongs to the ester class of chemicals. It is formed by the esterification of pivalic acid and 4-biphenylol. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
(4-Phenylphenyl) 2,2-dimethylpropanoate can be synthesized through the esterification reaction between pivalic acid and 4-biphenylol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.
Industrial Production Methods
On an industrial scale, the production of pivalic acid 4-biphenylyl ester may involve the use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid to accelerate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion.
化学反应分析
Types of Reactions
(4-Phenylphenyl) 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the ester bond can be cleaved to yield pivalic acid and 4-biphenylol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Hydrolysis: Pivalic acid and 4-biphenylol.
Reduction: Pivalic alcohol and 4-biphenylmethanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
(4-Phenylphenyl) 2,2-dimethylpropanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the protection of alcohols and phenols.
Biology: Employed in the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to hydrolysis.
Industry: Utilized in the production of high-performance polymers and coatings due to its thermal stability.
作用机制
The mechanism of action of pivalic acid 4-biphenylyl ester involves its interaction with various molecular targets and pathways. For example, in enzyme-catalyzed hydrolysis reactions, the ester bond is cleaved by the enzyme’s active site, resulting in the formation of pivalic acid and 4-biphenylol. The stability of the ester bond is attributed to the steric hindrance provided by the bulky pivaloyl group, which protects the ester from nucleophilic attack.
相似化合物的比较
(4-Phenylphenyl) 2,2-dimethylpropanoate can be compared with other similar compounds such as:
Pivalic acid methyl ester: Similar in structure but with a methyl group instead of a biphenyl group. It is less bulky and less stable.
Pivalic acid ethyl ester: Similar in structure but with an ethyl group instead of a biphenyl group. It is also less bulky and less stable.
Benzoic acid 4-biphenylyl ester: Similar in structure but with a benzoic acid moiety instead of pivalic acid. It has different reactivity and stability properties.
This compound is unique due to its high stability and resistance to hydrolysis, making it valuable in various chemical and industrial applications.
属性
分子式 |
C17H18O2 |
|---|---|
分子量 |
254.32 g/mol |
IUPAC 名称 |
(4-phenylphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)16(18)19-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-12H,1-3H3 |
InChI 键 |
CIBCQYHPZFPXJW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



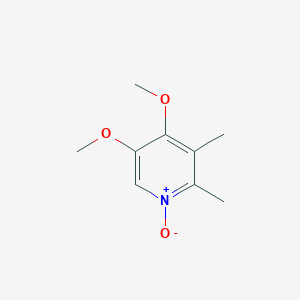

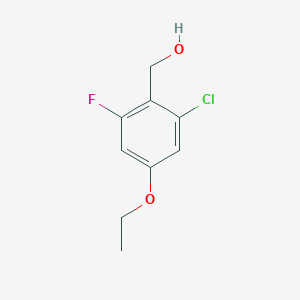


![2-[(1H-1,2,4-triazol-1yl)methyl]benzenesulfonamide](/img/structure/B8446251.png)
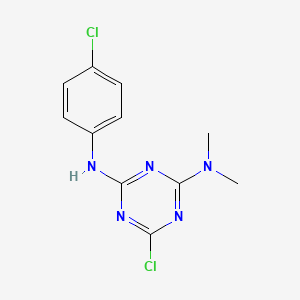

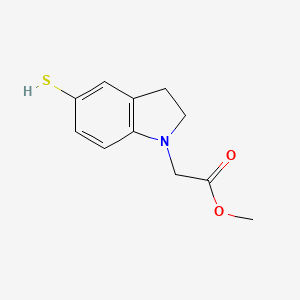
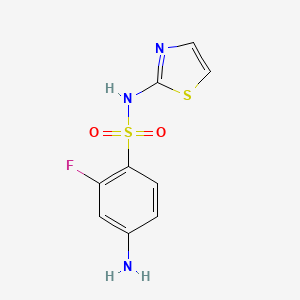
![2-Morpholin-4-yl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B8446300.png)
![1-(4-Hydroxymethyl-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B8446308.png)

